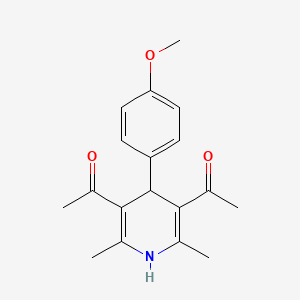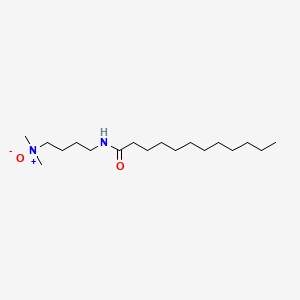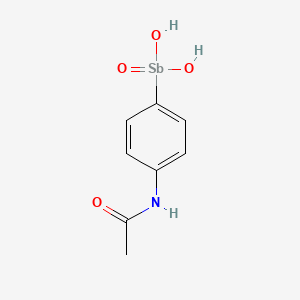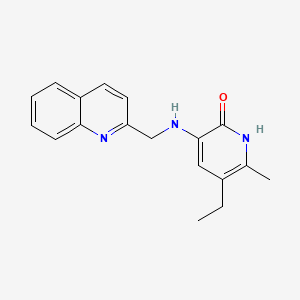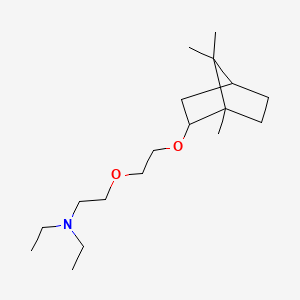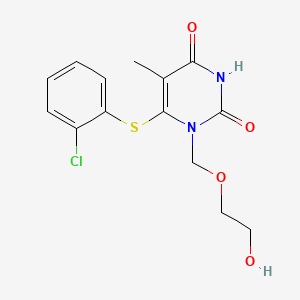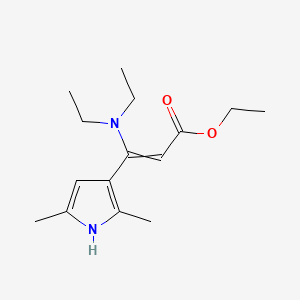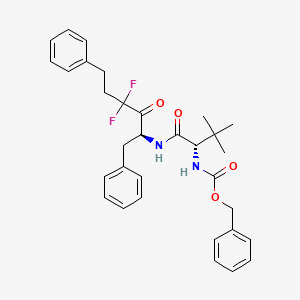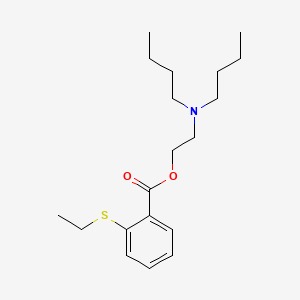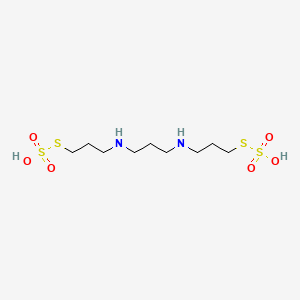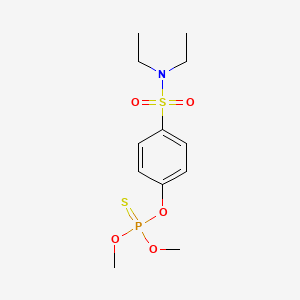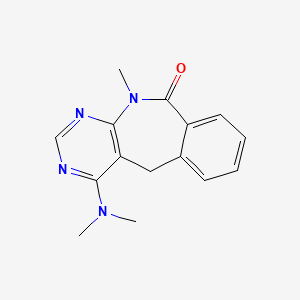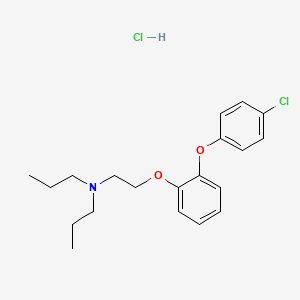
Phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex molecular structure, which includes phenetole, chlorophenoxy, and dipropylamino groups, making it a subject of interest in various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride typically involves multiple steps:
Formation of Phenetole: This can be achieved by the etherification of phenol with ethyl iodide in the presence of a base such as potassium carbonate.
Chlorophenoxy Group Introduction: The phenetole is then reacted with p-chlorophenol in the presence of a suitable catalyst to introduce the chlorophenoxy group.
Dipropylamino Group Addition: The intermediate product is further reacted with dipropylamine under controlled conditions to attach the dipropylamino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding phenolic and quinonoid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorophenoxy group.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the chlorophenoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate the nucleophile.
Major Products
Oxidation: Phenolic and quinonoid derivatives.
Reduction: Dechlorinated phenetole derivatives.
Substitution: Various substituted phenetole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential effects on cellular processes and as a tool to modulate biological pathways.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenetole: A simpler analog without the chlorophenoxy and dipropylamino groups.
p-Chlorophenoxyacetic Acid: Contains the chlorophenoxy group but lacks the dipropylamino moiety.
Dipropylamine: Contains the dipropylamino group but lacks the phenetole and chlorophenoxy groups.
Uniqueness
Phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications, distinguishing it from simpler analogs and related compounds.
Eigenschaften
CAS-Nummer |
26327-74-2 |
|---|---|
Molekularformel |
C20H27Cl2NO2 |
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
N-[2-[2-(4-chlorophenoxy)phenoxy]ethyl]-N-propylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H26ClNO2.ClH/c1-3-13-22(14-4-2)15-16-23-19-7-5-6-8-20(19)24-18-11-9-17(21)10-12-18;/h5-12H,3-4,13-16H2,1-2H3;1H |
InChI-Schlüssel |
RXKHRDREZHIPOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCOC1=CC=CC=C1OC2=CC=C(C=C2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


